molecular formula C22H16N2O3 B14454683 Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- CAS No. 76244-49-0

Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-

Cat. No.: B14454683
CAS No.: 76244-49-0
M. Wt: 356.4 g/mol
InChI Key: YAEFNUUBWUDNOL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- is an organic compound that features a quinazolinone moiety attached to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- typically involves the formation of the quinazolinone core followed by its attachment to a benzoic acid derivative. One common method includes the reaction of a Schiff base with mercaptoacetic acid to form the quinazolinone structure, which is then further reacted with benzoic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as reflux, vacuum filtration, and hot gravity filtration are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid are used.

    Reduction: Hydrogen gas with a catalyst or reducing metals in acidic conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

    Oxidation: Hydroxybenzoic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes .

Properties

CAS No.

76244-49-0

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

4-(2-benzyl-4-oxoquinazolin-3-yl)benzoic acid

InChI

InChI=1S/C22H16N2O3/c25-21-18-8-4-5-9-19(18)23-20(14-15-6-2-1-3-7-15)24(21)17-12-10-16(11-13-17)22(26)27/h1-13H,14H2,(H,26,27)

InChI Key

YAEFNUUBWUDNOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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